Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 148858-09-7
VCID: VC6614345
InChI: InChI=1S/C13H13N3O2/c1-2-18-13(17)12-11-7-14-9-5-3-4-6-10(9)16(11)8-15-12/h3-6,8,14H,2,7H2,1H3
SMILES: CCOC(=O)C1=C2CNC3=CC=CC=C3N2C=N1
Molecular Formula: C13H13N3O2
Molecular Weight: 243.266

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate

CAS No.: 148858-09-7

Cat. No.: VC6614345

Molecular Formula: C13H13N3O2

Molecular Weight: 243.266

* For research use only. Not for human or veterinary use.

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate - 148858-09-7

Specification

CAS No. 148858-09-7
Molecular Formula C13H13N3O2
Molecular Weight 243.266
IUPAC Name ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C13H13N3O2/c1-2-18-13(17)12-11-7-14-9-5-3-4-6-10(9)16(11)8-15-12/h3-6,8,14H,2,7H2,1H3
Standard InChI Key GHXYLLFEPWDPLX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2CNC3=CC=CC=C3N2C=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a partially saturated imidazo[1,5-a]quinoxaline core. The imidazole ring is fused with a dihydroquinoxaline system, while an ethyl ester group is appended at the 3-position. This configuration confers rigidity and planar geometry, factors that influence its reactivity and interaction with biological targets.

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC13H13N3O2\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}_{2}
Molecular Weight243.26 g/mol
AppearanceLiquid (Chemlyte); Off-white solid (Suzhou Health)
Assay Purity98.5–99.0%
SolubilityNot fully characterized; likely low water solubility

The variability in physical state (liquid vs. solid) reported by suppliers suggests polymorphic forms or differences in purification methods .

Synthesis and Preparation

Optimization Challenges

Key challenges include achieving regioselectivity during cyclization and minimizing side reactions. Suppliers report yields exceeding 98% purity, indicating robust industrial-scale protocols .

Applications in Research and Industry

Pharmaceutical Research

The compound serves as a building block for developing kinase inhibitors and GPCR modulators. Its ester group offers a handle for further derivatization, enabling structure-activity relationship (SAR) studies .

Cosmetic and Food Industries

Suzhou Health Chemicals Co., Ltd. markets it for use in cosmetics and food additives, likely exploiting its stability and low toxicity . Specific applications remain proprietary.

SupplierAssayAppearancePackagingApplications
Chemlyte Solutions99.0%LiquidGrams, KilogramsR&D, Commercial
Suzhou Health Chemicals98.5%White/Off-white solidAluminum/PTFE bottlesFood, Pharmaceuticals, Cosmetics

Both suppliers emphasize storage in cool, dry conditions to prevent degradation .

Future Perspectives

Research Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicology: Acute and chronic toxicity studies.

  • Mechanistic Studies: Target identification and binding assays.

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